REACTION_CXSMILES
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[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14]([C:16](=[CH2:20])[C:17](O)=[O:18])[CH3:15]>>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:17](=[O:18])[C:16]([CH2:14][CH3:15])=[CH2:20])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)C(C(=O)O)=C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(=C)CC)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |